molecular formula C18H24N4O3S B2415989 N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396873-85-0

N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2415989
M. Wt: 376.48
InChI Key: KQXWAVYPXZJMFA-UHFFFAOYSA-N
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Description

“N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is an organic compound that belongs to the class of dipeptides . It contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . A specific synthesis method for a similar compound involved the reaction of 2′-chloro-4- (1-methyl-1 H -imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The functionalization of the pyridine in a similar compound was accomplished by a nucleophilic aromatic substitution (SNAr) reaction .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that acetamide derivatives bearing heterocyclic cores, such as oxadiazole, exhibit moderate antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Kashif Iqbal et al., 2017). Another study found that N-substituted derivatives of acetamide showed antimicrobial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016). Furthermore, novel imidazole derivatives were developed as antifungal agents, showing significant activity against Candida albicans and Candida krusei (Firuze Diyar Altındağ et al., 2017).

Anticancer Activities

Compounds structurally related to imidazole and piperidine derivatives have been investigated for their anticancer potential. A series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides were synthesized and showed significant in vitro anticancer activity against human cervical carcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines (Lingaiah Boddu et al., 2018). This highlights the compound's potential as a scaffold for the development of new anticancer drugs.

Enzyme Inhibition

The research also extends to enzyme inhibition activities. For example, sulfonamide derivatives have been explored for their inhibition of carbonic anhydrase, a therapeutic target for conditions like glaucoma and epilepsy (F. Carta et al., 2017). Such studies indicate the versatility of these compounds in targeting various biological pathways.

Chemical Synthesis

On the chemical synthesis front, methods for direct methylation and trifluoroethylation of imidazole and pyridine derivatives have been developed, providing a straightforward route to a variety of room temperature ionic liquids (RTILs), which are valuable in green chemistry and industrial applications (Jie Zhang et al., 2003).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties make it a promising area for future research and drug development .

properties

IUPAC Name

N-[4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-14-19-9-12-21(14)13-16-7-10-22(11-8-16)26(24,25)18-5-3-17(4-6-18)20-15(2)23/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXWAVYPXZJMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

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